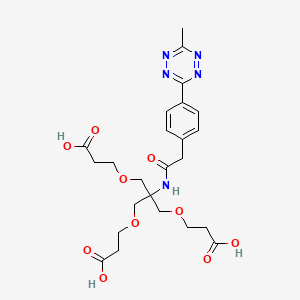
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is a complex organic compound that features a tetrazine ring, amide linkage, and polyethylene glycol (PEG) chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane typically involves multiple steps:
Formation of the Tetrazine Ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles under acidic conditions.
Amide Bond Formation: The tetrazine ring can be coupled with an amine-containing PEG derivative using standard amide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification systems such as HPLC (High-Performance Liquid Chromatography).
化学反応の分析
Types of Reactions
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane can undergo various chemical reactions:
Oxidation and Reduction: The tetrazine ring can participate in redox reactions, which can be used to modify its electronic properties.
Substitution Reactions: The PEG chains can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, NHS for amide bond formation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the tetrazine ring could lead to the formation of tetrazole derivatives.
科学的研究の応用
Bioconjugation: The tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling biomolecules.
Drug Delivery: The PEG chains can enhance the solubility and stability of drug molecules, making this compound a potential candidate for drug delivery systems.
Imaging: The unique chemical properties of the tetrazine ring can be exploited for imaging applications in biological systems.
作用機序
The mechanism of action of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane would depend on its specific application. In bioconjugation, the tetrazine ring can react with trans-cyclooctene derivatives through an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds. This reaction is highly specific and can occur under physiological conditions, making it ideal for biological applications.
類似化合物との比較
Similar Compounds
Tetrazine Derivatives: Other compounds containing the tetrazine ring, such as methyltetrazine-PEG derivatives.
PEGylated Compounds: Compounds with PEG chains, such as PEGylated proteins and drugs.
Uniqueness
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is unique due to the combination of the tetrazine ring and PEG chains, which provides both bioorthogonal reactivity and enhanced solubility/stability. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C24H31N5O10 |
|---|---|
分子量 |
549.5 g/mol |
IUPAC名 |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]propoxy]propanoic acid |
InChI |
InChI=1S/C24H31N5O10/c1-16-26-28-23(29-27-16)18-4-2-17(3-5-18)12-19(30)25-24(13-37-9-6-20(31)32,14-38-10-7-21(33)34)15-39-11-8-22(35)36/h2-5H,6-15H2,1H3,(H,25,30)(H,31,32)(H,33,34)(H,35,36) |
InChIキー |
KLTBGQZOPVPPTB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


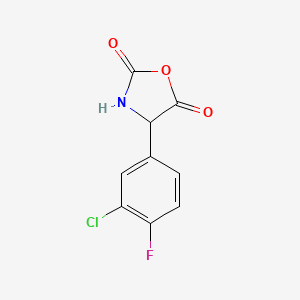
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
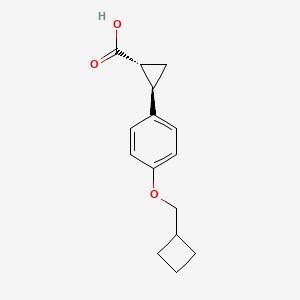
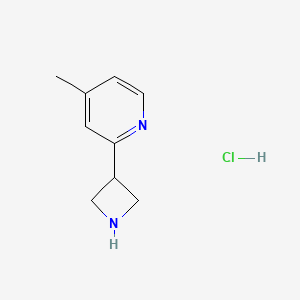
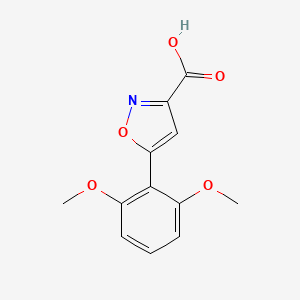
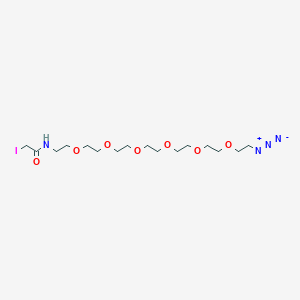
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)
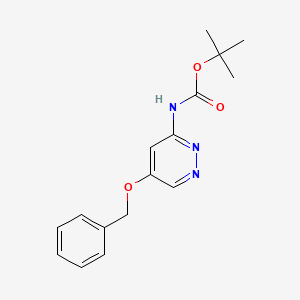
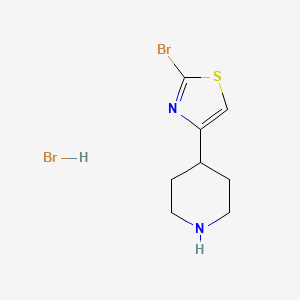
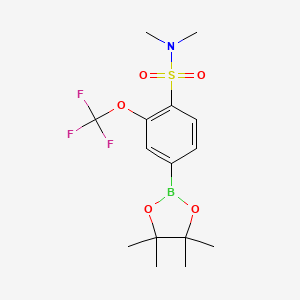
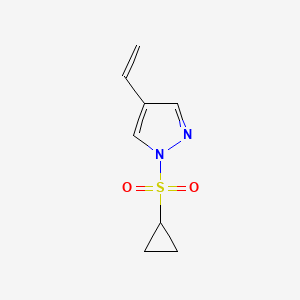
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
